3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile
Overview
Description
3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a hydroxymethyl group at the 3-position and a carbonitrile group at the 6-position
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have been extensively studied for their wide range of applications in medicinal chemistry .
Mode of Action
It’s known that imidazo[1,2-a]pyridines can be functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Imidazo[1,2-a]pyridines have been recognized as valuable scaffolds in organic synthesis and pharmaceutical chemistry , suggesting that they may interact with a variety of biochemical pathways.
Result of Action
It’s known that imidazo[1,2-a]pyridines can exhibit fluorescent properties , which suggests that they might be used as biomarkers or photochemical sensors.
Action Environment
It’s known that compounds of the imidazo[1,2-a]pyridine series can emit light in organic solvents dilutions as well as in acidic and alkaline media , suggesting that the compound’s action might be influenced by the pH and solvent environment.
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridines have been known to fluoresce more intensely than the parent unsubstituted imidazo[1,2-a]azine fluorophore . This suggests that 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile may interact with certain enzymes, proteins, and other biomolecules in a way that enhances fluorescence intensity .
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity against various cancer cell lines . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Some imidazo[1,2-a]pyridine derivatives have been developed as covalent inhibitors, suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Some imidazo[1,2-a]pyridine derivatives have shown fluorescence properties, suggesting that the effects of this compound may change over time in laboratory settings .
Dosage Effects in Animal Models
Some imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity, suggesting that the effects of this compound may vary with different dosages .
Metabolic Pathways
Some imidazo[1,2-a]pyridine derivatives have been functionalized through radical reactions, suggesting that this compound may be involved in similar metabolic pathways .
Transport and Distribution
Some imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity, suggesting that this compound may be transported and distributed in a similar manner .
Subcellular Localization
Some imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity, suggesting that this compound may be localized in similar subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine core, followed by functionalization at the 3- and 6-positions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products:
Oxidation: Formation of 3-(Formyl)imidazo[1,2-a]pyridine-6-carbonitrile or 3-(Carboxyl)imidazo[1,2-a]pyridine-6-carbonitrile.
Reduction: Formation of 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-amine.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the hydroxymethyl and carbonitrile groups.
3-(Hydroxymethyl)imidazo[1,2-a]pyrimidine: A similar compound with a pyrimidine ring instead of a pyridine ring.
6-Cyanoimidazo[1,2-a]pyridine: A compound with a cyano group at the 6-position but lacking the hydroxymethyl group.
Uniqueness: 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile is unique due to the presence of both the hydroxymethyl and carbonitrile groups, which confer distinct chemical reactivity and potential biological activity. These functional groups enable a wide range of chemical modifications and interactions, making the compound versatile for various applications.
Properties
IUPAC Name |
3-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c10-3-7-1-2-9-11-4-8(6-13)12(9)5-7/h1-2,4-5,13H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJOJXAUQXPGRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C#N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201208879 | |
Record name | 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201208879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313726-32-7 | |
Record name | 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313726-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201208879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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